

Physical properties of 3-Fluoro-4-methylbenzyl bromide

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Compound of Interest

Compound Name: 3-Fluoro-4-methylbenzyl bromide

Cat. No.: B126329

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An In-depth Technical Guide on the Physical Properties of **3-Fluoro-4-methylbenzyl bromide**

This technical guide provides a comprehensive overview of the core physical properties of **3-Fluoro-4-methylbenzyl bromide**, a key intermediate in pharmaceutical and chemical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting data in a structured format and outlining the logical application of this compound in synthesis workflows.

Core Physical and Chemical Properties

3-Fluoro-4-methylbenzyl bromide is a halogenated aromatic compound. Its physical characteristics are crucial for determining appropriate reaction conditions, purification methods, and storage protocols. The key properties are summarized below.

Property	Value	Reference
CAS Number	145075-44-1	[1][2][3]
Molecular Formula	C ₈ H ₈ BrF	[2][3][4]
Molecular Weight	203.05 g/mol	[2][4]
Boiling Point	209.5°C	[3]
Synonyms	4-Bromomethyl-2-fluoro-1-methyl-benzene	[4]

Experimental Protocols

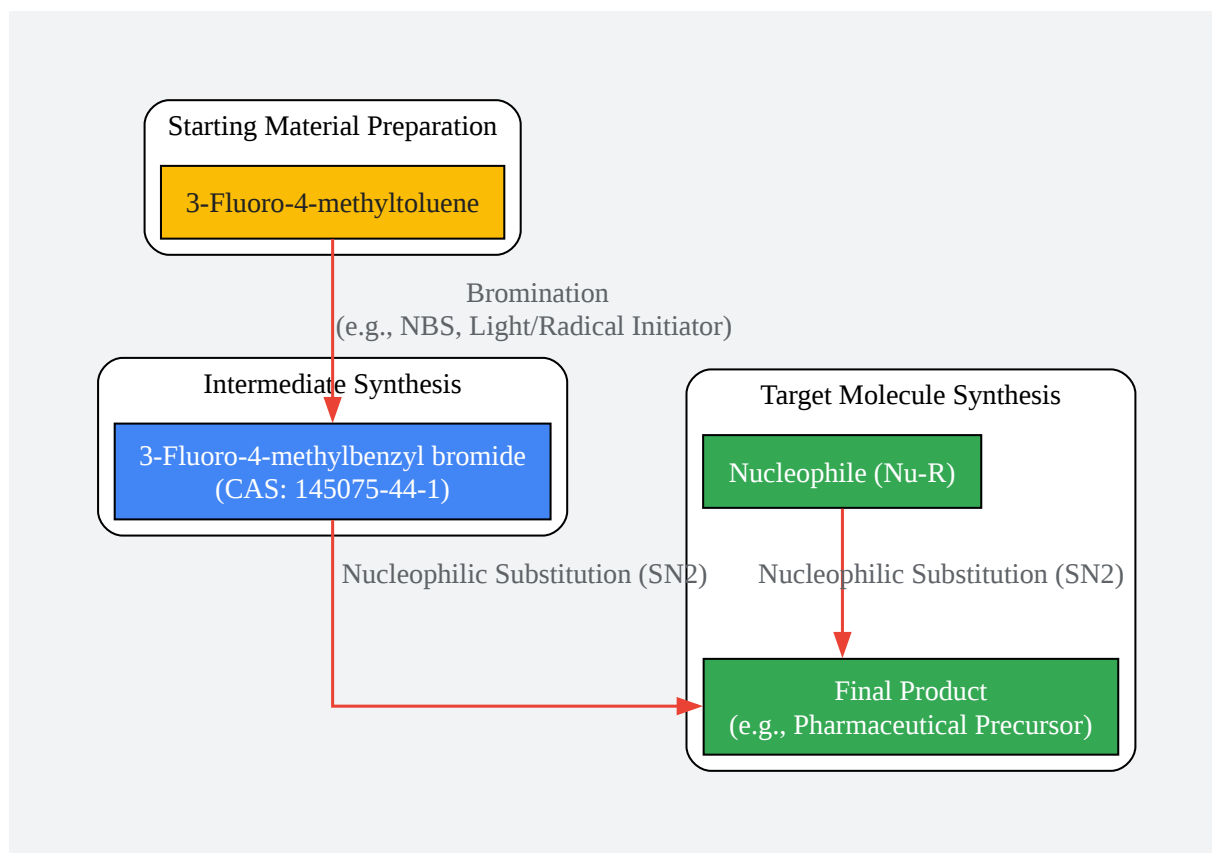
While the provided search results list the physical properties of **3-Fluoro-4-methylbenzyl bromide**, they do not detail the specific experimental protocols used for their determination. Generally, these properties are established using standard analytical chemistry techniques:

- **Boiling Point Determination:** The boiling point is typically measured using ebulliometry or distillation methods under controlled pressure. For a value like 209.5°C, it would likely be determined at atmospheric pressure. Techniques such as using a Thiele tube or a digital melting/boiling point apparatus are common in research settings.
- **Molecular Weight Determination:** The molecular weight is calculated based on the molecular formula (C_8H_8BrF), which is confirmed through mass spectrometry. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the elemental composition.
- **Structural Confirmation (NMR):** Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, ^{13}C NMR, ^{19}F NMR) would be the definitive method to confirm the isomeric structure of **3-Fluoro-4-methylbenzyl bromide**, ensuring the fluorine and methyl groups are at the correct positions on the benzene ring.

Application in Synthesis

As a benzyl bromide derivative, this compound is a versatile reagent in organic synthesis, primarily used as an alkylating agent. The benzylic bromide is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This reactivity is fundamental to its role in drug development for creating carbon-carbon and carbon-heteroatom bonds.

The following diagram illustrates a generalized workflow where **3-Fluoro-4-methylbenzyl bromide** serves as a key building block.



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Caption: Generalized synthetic pathway using **3-Fluoro-4-methylbenzyl bromide**.

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References

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